molecular formula C21H16ClFN4O2 B2904588 2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid CAS No. 1607701-98-3

2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid

Cat. No.: B2904588
CAS No.: 1607701-98-3
M. Wt: 410.83
InChI Key: GYDNXXIEXBKNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H16ClFN4O2 and its molecular weight is 410.83. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Applications

  • Some novel derivatives of quinazolinone, which are structurally related to the mentioned compound, have been synthesized and evaluated for their potential anti-inflammatory and analgesic activity (Farag et al., 2012).

Antimicrobial and Antituberculosis Activities

  • Quinolone derivatives, sharing structural similarities with the compound, have been synthesized and tested for their antimycobacterial activities. They showed significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).
  • Other studies have synthesized novel quinolonecarboxylic acids and evaluated their antibacterial activities. The structure-activity relationships of these compounds indicated increased potency against certain bacterial strains (Cooper et al., 1990).

Anticancer Applications

  • Aurora kinase inhibitors, which include compounds structurally similar to the mentioned chemical, have been found potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
  • Tetracyclic fluoroquinolones with structural resemblance have been synthesized and evaluated as both antibacterial and anticancer agents. Some of these compounds showed promising results against breast tumor and lung cancer cells (Al-Trawneh et al., 2010).

Synthesis and Characterization of Novel Derivatives

  • Various novel derivatives of pyridine and fused pyridine, which are related to the compound, have been synthesized and their reactivity studied. These derivatives have potential applications in different scientific fields (Al-Issa, 2012).

Application in Data Security Protection

  • Ir(III) complexes, containing structural elements similar to the compound, have been designed for data security protection due to their unique luminescent properties (Song et al., 2016).

Properties

IUPAC Name

2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c1-11(2)27-20-13(10-24-27)7-12(19(22)26-20)3-5-15-9-17(21(28)29)16-6-4-14(23)8-18(16)25-15/h3-11H,1-2H3,(H,28,29)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDNXXIEXBKNQN-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C=CC3=CC(=C4C=CC(=CC4=N3)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)/C=C/C3=CC(=C4C=CC(=CC4=N3)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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